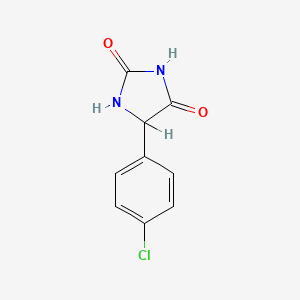

5-(4-Chlorophenyl)imidazolidine-2,4-dione

Overview

Description

Scientific Research Applications

Dual 5-HT1A Receptor and Serotonin Transporter Affinity

5-Arylimidazolidine-2,4-dione derivatives, including 5-(4-Chlorophenyl)imidazolidine-2,4-dione, have been investigated for their affinity to 5-HT1A receptors and serotonin transporters (SERT). These compounds display a pharmacological profile that may enhance SERT blocking efficacy, with partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors. Such compounds could be promising in the treatment of depression and anxiety (Czopek et al., 2013).

Anticonvulsant Activity

Studies on N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones have shown promising anticonvulsant properties. These compounds are particularly effective in the maximal electroshock (MES) screen, with some showing greater potency than traditional antiepileptic drugs (Byrtus et al., 2011).

Anti-arrhythmic Properties

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for anti-arrhythmic activity. The most active compound in this category has shown properties characteristic of compounds in class Ia of the Vaughan Williams classification. These compounds have the potential to be developed as anti-arrhythmic drugs (Pękala et al., 2005).

DNA Binding Studies

Imidazolidine derivatives have been studied for their DNA binding affinity, which is significant in the context of their potential as anti-cancer drugs. The binding strength of these compounds to DNA has been assessed using cyclic voltammetry and UV-Vis spectroscopy, with some showing binding affinities comparable or greater than clinically used anticancer drugs (Shah et al., 2013).

Antitubercular Activity

The structure-activity relationship and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues have been evaluated for antitubercular activity. Some of these compounds have shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis (Samala et al., 2014).

Chymase Inhibition

3-(Phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit human heart chymase. These compounds are promising as selective inhibitors of chymase, suggesting potential applications in cardiovascular diseases (Niwata et al., 1997).

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives, including those with 5-(4-Chlorophenyl) substitutions, have been tested for antimicrobial activity. They show promising results against various pathogenic microbes, indicating their potential use in antimicrobial therapies (Fujinami et al., 1972).

Mechanism of Action

Target of Action

Imidazolidine-2,4-dione derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . For instance, some imidazolidine-2,4-dione derivatives have shown potential as anticancer agents .

Mode of Action

It is known that imidazolidine-2,4-dione derivatives can interact with various targets in the body, leading to changes in cellular processes . The unique structural features of these compounds, including the presence of an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5, may contribute to their mode of action .

Biochemical Pathways

Imidazolidine-2,4-dione derivatives have been found to impact a wide range of biochemical pathways due to their broad pharmacological activities .

Result of Action

Imidazolidine-2,4-dione derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities . These compounds could potentially be promising anticancer agents with better therapeutic potential for the suppression of tumors .

Biochemical Analysis

Biochemical Properties

Imidazolidine-2,4-dione derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazolidine-2,4-dione derivatives have been shown to have a wide range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that imidazolidine-2,4-dione derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

One study showed that some imidazolidine-2,4-dione derivatives exhibited significant hypoglycemic activity in an alloxanized diabetic rat model .

Properties

IUPAC Name |

5-(4-chlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYKVWVBSWFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6212-32-4 | |

| Record name | 2,4-Imidazolidinedione, 5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

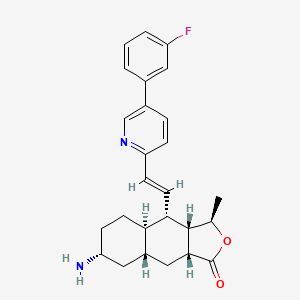

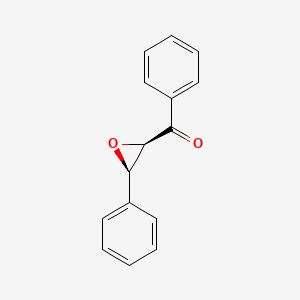

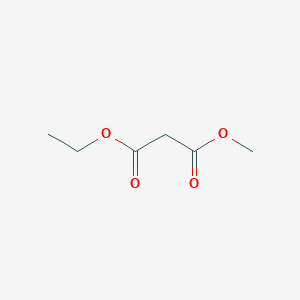

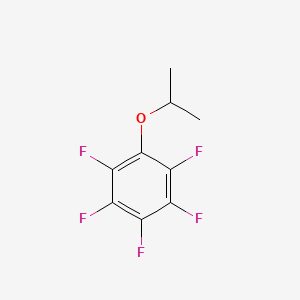

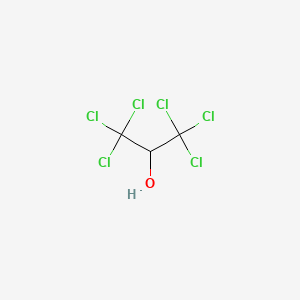

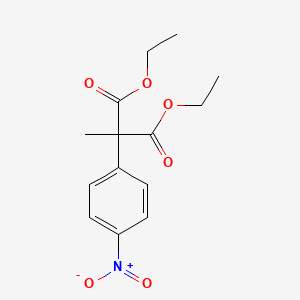

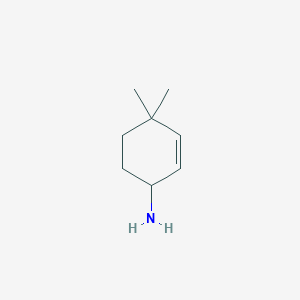

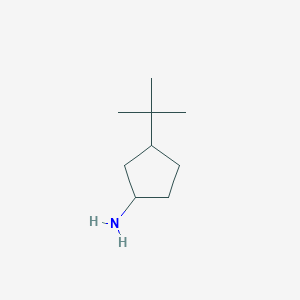

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)

![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)